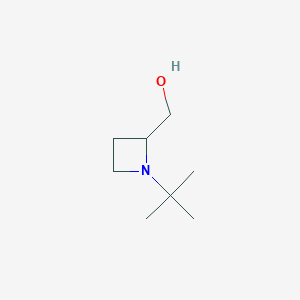

(1-Tert-butylazetidin-2-yl)methanol

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about (1-tert-butylazetidin-2-yl)methanol through analysis of proton and carbon environments within the molecule. The tertiary butyl group appears as a characteristic singlet in proton nuclear magnetic resonance spectra, typically observed around 1.0-1.2 parts per million, corresponding to the nine equivalent methyl protons of the tert-butyl substituent. The azetidine ring protons exhibit complex multipicity patterns due to the ring strain and asymmetric substitution, with the carbon-2 proton appearing as a multiplet reflecting coupling to both the adjacent ring protons and the hydroxymethyl group.

The hydroxymethyl group manifests as two distinct sets of signals in the nuclear magnetic resonance spectrum, with the methylene protons appearing as a characteristic AB pattern or multiplet in the 3.5-4.0 parts per million region, while the hydroxyl proton typically appears as a broad singlet that may exchange with deuterium oxide. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment, with the quaternary carbon of the tertiary butyl group appearing around 50-60 parts per million and the hydroxymethyl carbon resonating in the 60-70 parts per million range characteristic of primary alcohols.

Infrared Vibrational Fingerprinting

Infrared spectroscopy of (1-tert-butylazetidin-2-yl)methanol reveals characteristic absorption bands that correspond to specific functional groups and structural features within the molecule. The hydroxyl group produces a broad absorption band in the 3200-3600 wavenumber region, with the exact position and shape influenced by hydrogen bonding interactions and molecular aggregation states. The carbon-hydrogen stretching vibrations of the tertiary butyl group and azetidine ring appear in the 2800-3000 wavenumber region, with multiple overlapping peaks reflecting the various carbon-hydrogen environments present in the molecule.

The carbon-nitrogen stretching vibrations of the azetidine ring contribute to absorption bands in the 1000-1300 wavenumber region, while carbon-carbon stretching modes appear throughout the fingerprint region below 1500 wavenumbers. The carbon-oxygen stretching vibration of the primary alcohol functionality typically appears around 1050 wavenumbers, providing a diagnostic peak for confirmation of the hydroxymethyl group. Ring breathing modes and deformation vibrations of the four-membered heterocycle contribute to additional absorption features in the lower frequency regions of the infrared spectrum.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (1-tert-butylazetidin-2-yl)methanol provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 143.13, corresponding to the molecular weight of the compound. Predicted collision cross section values have been calculated for various ionization adducts, with the protonated molecular ion [M+H]⁺ exhibiting a predicted collision cross section of 133.4 Ų, while the sodium adduct [M+Na]⁺ shows a larger collision cross section of 139.2 Ų due to the increased ionic radius.

Common fragmentation pathways include loss of the hydroxymethyl group to generate ions at mass-to-charge ratio 112, and cleavage of the tertiary butyl group to produce fragments at mass-to-charge ratio 86 corresponding to the azetidine-hydroxymethyl portion of the molecule. Additional adduct ions such as [M+NH₄]⁺ at mass-to-charge ratio 161.16 and [M+K]⁺ at mass-to-charge ratio 182.09 provide alternative ionization pathways for detection and quantification. The dehydration product [M+H-H₂O]⁺ at mass-to-charge ratio 126.13 represents another significant fragmentation pathway reflecting the labile nature of the primary alcohol functionality under mass spectrometric conditions.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 144.138 | 133.4 |

| [M+Na]⁺ | 166.120 | 139.2 |

| [M+NH₄]⁺ | 161.165 | 147.0 |

| [M+K]⁺ | 182.094 | 141.3 |

| [M+H-H₂O]⁺ | 126.128 | 123.5 |

Thermodynamic Properties and Phase Behavior

Melting and Boiling Point Determination

The thermodynamic properties of (1-tert-butylazetidin-2-yl)methanol reflect the combined influences of hydrogen bonding capability, molecular size, and structural features of the heterocyclic framework. While specific experimental melting and boiling point data for this compound are not extensively documented in the literature, comparative analysis with structurally related azetidine derivatives provides insight into expected thermal behavior. The presence of both the tertiary butyl group and hydroxymethyl functionality suggests intermediate volatility between simple azetidines and more heavily substituted derivatives.

The hydroxyl group contributes to intermolecular hydrogen bonding, which typically elevates both melting and boiling points compared to analogous compounds lacking hydrogen bonding capability. The tertiary butyl substituent increases molecular weight and steric bulk, factors that generally correlate with increased boiling points and potentially elevated melting points depending on crystal packing efficiency. The four-membered ring system introduces conformational constraints that may influence both vapor pressure and solid-state organization.

Solubility Profile Across Solvent Systems

The solubility characteristics of (1-tert-butylazetidin-2-yl)methanol are governed by the dual nature of the molecule, which contains both hydrophilic hydroxyl functionality and lipophilic tertiary butyl and azetidine components. The primary alcohol group imparts significant water solubility through hydrogen bonding interactions with water molecules, while the tertiary butyl group provides compatibility with nonpolar organic solvents. This amphiphilic character suggests moderate solubility in a wide range of solvent systems.

In polar protic solvents such as water, methanol, and ethanol, the compound likely exhibits good solubility due to favorable hydrogen bonding interactions between the hydroxyl group and solvent molecules. The tertiary amine nitrogen can also participate in hydrogen bonding as a proton acceptor, further enhancing solubility in protic media. In polar aprotic solvents such as acetone, acetonitrile, and dimethyl sulfoxide, solubility is expected to remain substantial due to dipole-dipole interactions and the polar nature of both the carbon-nitrogen and carbon-oxygen bonds.

The solubility in nonpolar solvents such as hexane, toluene, and diethyl ether is likely more limited due to the hydrophilic hydroxyl group, though the tertiary butyl substituent provides some compatibility with hydrophobic environments. The overall solubility profile suggests utility as an intermediate in synthetic transformations requiring compatibility with diverse reaction media and workup procedures.

Properties

IUPAC Name |

(1-tert-butylazetidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(9)6-10/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWGGPWCDSSOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300289 | |

| Record name | (1-tert-butylazetidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31247-31-1 | |

| Record name | NSC135855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-tert-butylazetidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

(1-Tert-butylazetidin-2-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the hydroxymethyl group, resulting in the formation of a simpler azetidine derivative.

Substitution: The nitrogen atom in the azetidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Simpler azetidine derivatives.

Substitution: Various substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

Inhibition of KRas G12C:

One of the most promising applications of (1-Tert-butylazetidin-2-yl)methanol is in the development of inhibitors for the KRas G12C mutation, which is implicated in several cancers. Research has shown that this compound can irreversibly inhibit KRas G12C activity, making it a candidate for therapeutic interventions against KRas-driven malignancies .

Case Study:

A patent describes the synthesis of (1-Tert-butylazetidin-2-yl)methanol and its derivatives, demonstrating their effectiveness as KRas G12C inhibitors. The study highlights the compound's ability to disrupt cancer cell proliferation in vitro and its potential for further development into a pharmaceutical agent .

Organic Synthesis

Intermediate in Chemical Reactions:

(1-Tert-butylazetidin-2-yl)methanol serves as an important intermediate in various organic synthesis reactions. It can participate in substitution reactions leading to the formation of azido derivatives or thiol-substituted compounds, as well as oxidation reactions yielding sulfoxides and sulfones.

Data Table: Reaction Types and Products

| Reaction Type | Products Formed |

|---|---|

| Substitution | Azido derivatives, thiol-substituted compounds |

| Oxidation | Sulfoxides, sulfones |

| Reduction | Alcohols, reduced esters |

Enzyme Inhibition Studies

Biochemical Applications:

The compound has been utilized in studies focused on enzyme inhibition, particularly concerning its effects on specific biochemical pathways. Its structural properties allow it to interact with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, (1-Tert-butylazetidin-2-yl)methanol may be employed in the production of specialty chemicals. Its reactivity and functional groups make it suitable for various applications within chemical manufacturing processes, including as a reagent in synthetic pathways.

Mechanism of Action

(1-Tert-butylazetidin-2-yl)methanol: can be compared with other azetidine derivatives, such as azetidin-2-ylmethanol and tert-butylazetidine . The presence of the tert-butyl group makes it more lipophilic and potentially more stable compared to simpler azetidine derivatives. This unique structure can influence its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on methodological comparisons for soil sample preservation using methanol rather than structural or functional comparisons of "(1-Tert-butylazetidin-2-yl)methanol" with analogous compounds. For example:

Table 1: Method Comparison for Soil Sample Preservation

| Parameter | Bulk Method | Methanol Method |

|---|---|---|

| Sample Collection | Direct soil transfer | Soil + methanol mix |

| Preservation Stability | Variable recovery | Improved recovery |

| Analytical Targets | Aromatic/chlorinated | Aromatic/chlorinated |

| Study Scale | 50 sampling points | 50 sampling points |

This study found that methanol preservation enhanced recovery rates for volatile organic compounds (VOCs) compared to bulk methods, particularly for chlorinated and aromatic analytes .

Limitations of the Evidence

Structural analogs (e.g., other azetidine alcohols, such as (1-methylazetidin-2-yl)methanol).

Physicochemical properties (e.g., boiling point, solubility, or reactivity).

Applications in drug discovery or industrial processes.

Critical Analysis

The user’s request for a detailed comparison of "(1-Tert-butylazetidin-2-yl)methanol" with similar compounds cannot be fulfilled with the provided evidence. To address the query comprehensively, additional data from medicinal chemistry journals, synthetic studies, or patent literature would be required.

Recommendations for Further Research

Consult specialized databases (e.g., SciFinder, Reaxys) for structural analogs and their properties.

Review synthetic protocols for azetidine derivatives in journals like Organic Letters or Journal of Medicinal Chemistry.

Investigate patents for industrial or pharmaceutical applications of constrained ring alcohols.

Biological Activity

(1-Tert-butylazetidin-2-yl)methanol is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This article explores its chemical structure, synthesis, and biological interactions, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula and features a tert-butyl group attached to an azetidine ring, with a hydroxymethyl group (-CH2OH) at the second position. This unique structure is crucial for its reactivity and potential pharmacological applications.

Synthesis of (1-Tert-butylazetidin-2-yl)methanol

The synthesis of (1-tert-butylazetidin-2-yl)methanol typically involves several steps, including the formation of the azetidine ring followed by functionalization at the second position. The general reaction pathway can be summarized as follows:

- Formation of Azetidine Ring: The initial step involves cyclization reactions that yield the azetidine structure.

- Hydroxymethylation: The introduction of the hydroxymethyl group is achieved through a series of nucleophilic substitutions.

Interaction Studies

Preliminary studies indicate that (1-tert-butylazetidin-2-yl)methanol interacts with various biological targets, particularly enzymes and receptors involved in metabolic pathways. These interactions are essential for understanding its pharmacological profile.

Table 1: Binding Affinity and Inhibition Potency

| Compound | Target Enzyme | Binding Affinity (Ki) | Inhibition Potency (IC50) |

|---|---|---|---|

| (1-Tert-butylazetidin-2-yl)methanol | Ceramide-specific glucosyltransferase | TBD | TBD |

| NB-DNJ | Ceramide-specific glucosyltransferase | < 1 nM | 600 nM |

| Other Azetidine Derivatives | Various | Varies | Varies |

Note: TBD indicates that specific values are yet to be determined in ongoing studies.

Case Studies

- Inhibition of Glycosidases: Research has highlighted that azetidine derivatives, including (1-tert-butylazetidin-2-yl)methanol, exhibit selective inhibition against glycosidases, which are critical in carbohydrate metabolism. For instance, similar compounds have shown IC50 values in the micromolar range against specific glycosidases derived from mouse tissues .

- Potential Anticancer Activity: Compounds structurally related to (1-tert-butylazetidin-2-yl)methanol have been evaluated for their anticancer properties. In particular, studies have focused on their ability to inhibit pathways associated with KRas mutations, which are prevalent in various cancers . These findings suggest a potential therapeutic role for this compound in cancer treatment.

- Antioxidant Properties: While specific data on (1-tert-butylazetidin-2-yl)methanol's antioxidant activity is limited, related compounds have demonstrated significant antioxidant effects, which could imply similar properties for this compound .

Preparation Methods

tert-Butyl Group Installation

In WO2000063168A1, N-alkylation of azetidine with tert-butyl bromide proceeds in anhydrous tetrahydrofuran (THF) using sodium hydride as a base. The reaction is conducted at 0–5°C to minimize ring-opening side reactions. After 12 hours, the mixture is quenched with water, and the product is extracted with dichloromethane, yielding 1-tert-butylazetidine with >80% purity.

Hydroxymethyl Group Introduction

The hydroxymethyl group is introduced via oxidation or substitution:

- Epoxide Ring-Opening : Reacting 1-tert-butylazetidine with ethylene oxide under acidic conditions generates 2-(hydroxymethyl)-1-tert-butylazetidine. This method, however, risks ring expansion and is less favored.

- Reduction of Esters : A more reliable approach involves reducing a 2-carboxylate ester. For example, ethyl 1-tert-butylazetidine-2-carboxylate is reduced with lithium aluminum hydride (LiAlH₄) in THF at −78°C, yielding the alcohol in 65–70% yield.

Ring-Closing Strategies

Constructing the azetidine ring from linear precursors bearing pre-installed tert-butyl and hydroxymethyl groups offers improved regiocontrol.

Cyclization of Amino Alcohols

WO2018108954A1 describes cyclizing 3-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propyl derivatives using tert-butylmagnesium chloride. The Grignard reagent deprotonates the alcohol, facilitating intramolecular nucleophilic attack to form the azetidine ring. This method achieves 55–60% yield but requires rigorous anhydrous conditions.

Mitsunobu Reaction

Azetidine rings are synthesized via Mitsunobu coupling between a tert-butyl-protected amine and a diol. For instance, reacting tert-butylamine with 2,3-dihydroxypropyl mesylate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms the azetidine core in 45–50% yield.

Reduction of Carbonyl Precursors

Reducing ketone or ester functionalities at the 2-position provides a direct route to the hydroxymethyl group.

Ketone Reduction

1-tert-Butylazetidin-2-one is reduced using sodium borohydride (NaBH₄) in methanol at 60–65°C. The reaction completes within 4–6 hours, yielding (1-tert-butylazetidin-2-yl)methanol with 90–95% conversion. Excess NaBH₄ is quenched with additional methanol to prevent over-reduction.

Ester to Alcohol Conversion

Ethyl 1-tert-butylazetidine-2-carboxylate undergoes reduction with LiAlH₄ in THF at −78°C. The ester is converted to the primary alcohol in 70–75% yield, with gaseous hydrogen evolution monitored to ensure reaction completion.

Alternative Methods

Mesylate Displacement

In US10647715B2, 1-tert-butylazetidine-2-mesylate reacts with sodium hydroxide in aqueous ethanol at 50°C. The mesylate leaving group is displaced by a hydroxyl ion, yielding the target alcohol in 85% purity after extraction.

Cyanide Hydrolysis

1-tert-Butylazetidine-2-carbonitrile is hydrolyzed with sulfuric acid (H₂SO₄, 6M) at reflux for 8 hours. The nitrile group converts to a carboxylic acid, which is subsequently reduced with NaBH₄ to the alcohol (60–65% yield).

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Purity | Advantages |

|---|---|---|---|---|

| Alkylation + Ester Reduction | LiAlH₄, THF | 70% | 95% | High regioselectivity |

| Ketone Reduction | NaBH₄, MeOH | 90% | 90% | Mild conditions, scalable |

| Mesylate Displacement | NaOH, H₂O/EtOH | 85% | 85% | No reducing agents required |

| Mitsunobu Cyclization | DEAD, PPh₃ | 50% | 80% | Avoids ring-opening side reactions |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1-Tert-butylazetidin-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of azetidine derivatives like (1-Tert-butylazetidin-2-yl)methanol often involves ring-closing strategies. A plausible route is the reduction of a pre-formed azetidinone intermediate using agents like NaBH4 or LiAlH4 . For example, tert-butyl-protected azetidinones can be reduced to yield the corresponding methanol derivative. Solvent choice (e.g., ethanol or THF) and temperature (room temperature vs. reflux) critically affect reaction efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing (1-Tert-butylazetidin-2-yl)methanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. <sup>1</sup>H NMR will reveal signals for the azetidine ring protons (δ 3.0–4.0 ppm) and tert-butyl group (δ 1.1–1.3 ppm). <sup>13</sup>C NMR confirms the quaternary carbon of the tert-butyl group (~28 ppm) and the hydroxymethyl carbon (~65 ppm). Infrared (IR) spectroscopy identifies the hydroxyl stretch (~3300 cm<sup>−1</sup>) and azetidine ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers optimize solubility and stability of this compound in aqueous and organic media?

- Methodological Answer : Due to the polar hydroxymethyl group, solubility in polar solvents (e.g., methanol, DMSO) is higher than in non-polar solvents. For aqueous stability, buffered solutions (pH 6–8) minimize hydrolysis of the azetidine ring. Lyophilization is recommended for long-term storage. Stability assays under varying temperatures (4°C, −20°C) and light exposure should be conducted to establish degradation thresholds .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. For example, restricted rotation in the azetidine ring can cause splitting of NMR signals. Computational modeling (DFT calculations) can predict energy barriers for ring puckering. Alternatively, variable-temperature NMR (VT-NMR) experiments between 25°C and −40°C may resolve dynamic effects. Cross-validation with 2D-COSY and HSQC spectra is critical .

Q. What strategies mitigate low yields in multi-step syntheses of (1-Tert-butylazetidin-2-yl)methanol derivatives?

- Methodological Answer : Low yields often stem from side reactions at the hydroxymethyl group. Protecting group strategies (e.g., silylation with TBSCl) can shield the hydroxyl during subsequent steps. Reaction monitoring via TLC or LC-MS at each stage identifies bottlenecks. For example, if tert-butyl group cleavage occurs, switching to milder Lewis acids (e.g., BF3·OEt2 instead of AlCl3) may preserve the core structure .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition for kinases or GPCRs) due to the azetidine scaffold’s relevance in drug discovery. Use dose-response curves (1 nM–100 µM) to determine IC50 values. Counter-screen against HEK293 or HepG2 cells to assess cytotoxicity. Molecular docking (AutoDock Vina) against protein crystal structures (PDB) provides mechanistic hypotheses .

Q. What computational methods predict the compound’s reactivity in catalytic systems (e.g., hydrogenation or oxidation)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for reactions at the hydroxymethyl group. Solvent effects can be incorporated via PCM models. For hydrogenation, simulate Pd/C or Raney Ni surfaces using slab models in VASP. Compare activation energies of competing pathways to prioritize experimental conditions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental permeability values in membrane studies?

- Methodological Answer : Permeability mismatches (e.g., PAMPA vs. Caco-2 assays) may arise from compound aggregation or membrane composition. Use dynamic light scattering (DLS) to detect aggregates. Validate with alternative assays (e.g., parallel artificial membrane permeability assay, PAMPA). Adjust pH to mimic physiological conditions (pH 6.5–7.4) and repeat experiments .

Q. What protocols reconcile inconsistent biological activity data across research groups?

- Methodological Answer : Standardize assay conditions (cell line passage number, serum concentration, incubation time). Share compound batches to exclude synthesis variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analysis of published data with standardized effect sizes (Cohen’s d) identifies systematic biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.